molecular formula C36H30Br2NiP2 B7819501 Bis(triphenylphosphine)nickel (II) bromide

Bis(triphenylphosphine)nickel (II) bromide

Cat. No.: B7819501
M. Wt: 743.1 g/mol
InChI Key: QEKXARSPUFVXIX-UHFFFAOYSA-L
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Description

Bis(triphenylphosphine)nickel (II) bromide is an organometallic compound with the chemical formula C36H30Br2NiP2. It is a coordination complex where a nickel ion is bonded to two bromide ions and two triphenylphosphine ligands. This compound is known for its dark green crystalline appearance and is used primarily as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)nickel (II) bromide can be synthesized by reacting nickel(II) bromide with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving nickel(II) bromide in a suitable solvent like dichloromethane, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from solvents like dichloromethane or toluene .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)nickel (II) bromide participates in various types of chemical reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.

    Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.

    Substitution Reactions: Ligands in the coordination sphere of nickel can be replaced by other ligands[][3].

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aryl halides, and organometallic reagents like Grignard reagents. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation[3][3].

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules[3][3].

Scientific Research Applications

Bis(triphenylphosphine)nickel (II) bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(triphenylphosphine)nickel (II) bromide exerts its catalytic effects involves the coordination of the nickel center with reactant molecules. The triphenylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition and reductive elimination reactions efficiently. This coordination facilitates the formation and breaking of chemical bonds, driving the catalytic process[5][5].

Comparison with Similar Compounds

Similar Compounds

    Bis(triphenylphosphine)nickel (II) chloride: Similar in structure but with chloride ions instead of bromide.

    Bis(triphenylphosphine)palladium (II) chloride: A palladium analog used in similar catalytic applications.

    Bis(triphenylphosphine)platinum (II) chloride: A platinum analog with similar catalytic properties.

Uniqueness

Bis(triphenylphosphine)nickel (II) bromide is unique due to its specific reactivity and stability provided by the bromide ligands. This makes it particularly effective in certain catalytic processes where other similar compounds might not perform as well .

Properties

IUPAC Name

nickel(2+);triphenylphosphane;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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